molecular formula C5H12OS B12657618 2-(Ethylthio)propanol CAS No. 72311-96-7

2-(Ethylthio)propanol

Cat. No.: B12657618
CAS No.: 72311-96-7
M. Wt: 120.22 g/mol
InChI Key: JAGOMSUTLHWFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)propanol is an organic compound with the molecular formula C5H12OS. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylthio)propanol can be synthesized through several methods. One common method involves the reaction of 2-propanol with ethylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)propanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: When oxidized, this compound can form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting with hydrogen halides (HX) can produce alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkyl halides

Scientific Research Applications

2-(Ethylthio)propanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)propanol involves its interaction with molecular targets through its hydroxyl and ethylthio groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved include the formation of intermediate compounds that can further react to yield the final products.

Comparison with Similar Compounds

    2-Propanol:

    Ethanethiol: A thiol compound with a similar sulfur-containing group but different carbon chain length.

    2-Mercaptoethanol: Contains both hydroxyl and thiol groups, making it similar in reactivity but different in structure.

Uniqueness: 2-(Ethylthio)propanol is unique due to the presence of both hydroxyl and ethylthio groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler counterparts.

Properties

CAS No.

72311-96-7

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

2-ethylsulfanylpropan-1-ol

InChI

InChI=1S/C5H12OS/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3

InChI Key

JAGOMSUTLHWFHA-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.